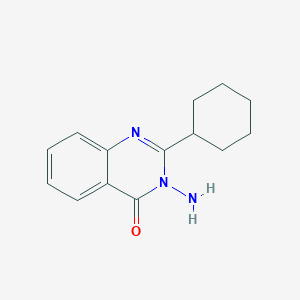

3-Amino-2-cyclohexylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-cyclohexylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of an amino group and a cyclohexyl group in the structure may impart unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclohexylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyclohexylbenzamide with an appropriate amine source in the presence of a dehydrating agent. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazolinones, while reduction could produce amino alcohols.

Aplicaciones Científicas De Investigación

Synthesis of 3-Amino-2-cyclohexylquinazolin-4(3H)-one

The synthesis of quinazolinone derivatives, including this compound, has been achieved through various methodologies. Recent studies emphasize environmentally friendly approaches, such as using dimethyl sulfoxide (DMSO) as a solvent and hydrogen peroxide as an oxidant for synthesizing quinazolinones efficiently . This method not only enhances yield but also minimizes environmental impact.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Quinazolinone derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives can inhibit the growth of resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MIC) .

- Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Potential Therapeutic Uses

The therapeutic potentials of this compound extend beyond anticancer and antimicrobial applications:

- Antitubercular Activity : Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, showing significant inhibition at low concentrations, which positions it as a candidate for further development in tuberculosis treatment .

- CNS Disorders : Some derivatives have exhibited antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Amino-2-cyclohexylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and cyclohexyl groups may influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoquinazolin-4(3H)-one: Lacks the cyclohexyl group, which may affect its biological activity.

3-Amino-2-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclohexyl group, which may alter its chemical properties.

Uniqueness

3-Amino-2-cyclohexylquinazolin-4(3H)-one is unique due to the presence of both an amino group and a cyclohexyl group, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Actividad Biológica

3-Amino-2-cyclohexylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a quinazolinone scaffold, which is known for its pharmacological versatility. The molecular formula is C11H14N4O, and its structure can be represented by the following SMILES notation: C1=CC=C2C(=C1)C(=O)NCC(C2)N. This unique structure contributes to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions of 2-amino benzamide derivatives under specific conditions. Recent advancements have optimized these synthetic routes to enhance yield and purity, making it more accessible for biological evaluations.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including:

- Staphylococcus aureus : Exhibiting a minimum inhibitory concentration (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) .

- Mycobacterium tuberculosis : Demonstrating significant activity with an MIC of 10 μg/mL, indicating potential as an anti-tubercular agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| MRSA (ATCC 43300) | ≤1 |

| Mycobacterium tuberculosis | 10 |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. It was tested against several cancer cell lines, revealing IC50 values in the micromolar range (<10 μM), indicating significant antiproliferative effects. Notably, it demonstrated selective toxicity towards rapidly dividing A549 lung cancer cells compared to normal fibroblasts .

Antibiofilm Activity

The ability of this compound to inhibit biofilm formation was also evaluated. It was found to prevent biofilm development in staphylococci without affecting cell viability, which is crucial for treating chronic infections where biofilms are prevalent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may modulate key processes such as cell proliferation and apoptosis, contributing to its antimicrobial and anticancer activities.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against both standard and resistant strains of bacteria. Results indicated that it significantly inhibited the growth of MRSA and other pathogenic bacteria, suggesting a potential role in developing new antibiotics .

- Anticancer Evaluation : Another investigation focused on its cytotoxicity against various cancer cell lines. The findings demonstrated that certain derivatives of quinazolinones exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Propiedades

IUPAC Name |

3-amino-2-cyclohexylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h4-5,8-10H,1-3,6-7,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXWCFSTRZXNQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.